4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide
Overview
Description
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes a bromine atom, a benzodioxin ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom is usually carried out via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The thiophene carboxamide group is then attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium azide, thiols, often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with the desired functional group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery efforts, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
- 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
- 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-2-thiophenecarboxamide is unique due to the presence of the thiophene carboxamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-2-13-10(16)8-14(21-13)15(18)17-9-3-4-11-12(7-9)20-6-5-19-11/h3-4,7-8H,2,5-6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVJLDOZWCHULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC3=C(C=C2)OCCO3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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